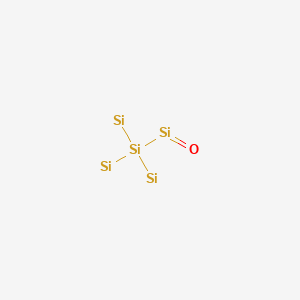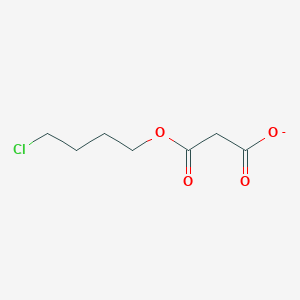
3-(4-Chlorobutoxy)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobutoxy)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorobutoxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobutoxy)-3-oxopropanoate typically involves the reaction of 4-chlorobutanol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorobutanol is replaced by the ethoxy group from ethyl acetoacetate, forming the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorobutoxy)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The chlorobutoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Scientific Research Applications
Chemistry: 3-(4-Chlorobutoxy)-3-oxopropanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, helping to elucidate their mechanisms of action.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobutoxy)-3-oxopropanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for understanding the compound’s behavior in biological systems.
Comparison with Similar Compounds
4-Chlorobutyl acetate: Similar in structure but with an acetate group instead of a propanoate group.
3-(4-Chlorobutoxy)-2-oxopropanoate: Differing by the position of the oxo group.
4-Chlorobutyl propanoate: Lacking the oxo group.
Uniqueness: 3-(4-Chlorobutoxy)-3-oxopropanoate is unique due to the presence of both a chlorobutoxy group and an oxo group on the propanoate backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
824424-69-3 |
|---|---|
Molecular Formula |
C7H10ClO4- |
Molecular Weight |
193.60 g/mol |
IUPAC Name |
3-(4-chlorobutoxy)-3-oxopropanoate |
InChI |
InChI=1S/C7H11ClO4/c8-3-1-2-4-12-7(11)5-6(9)10/h1-5H2,(H,9,10)/p-1 |
InChI Key |
CBFOHMHYVGNEGW-UHFFFAOYSA-M |
Canonical SMILES |
C(CCCl)COC(=O)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)
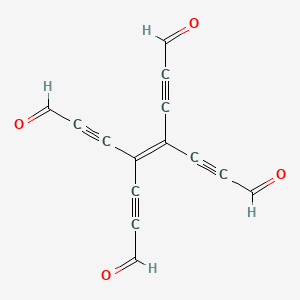

![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)
![9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene](/img/structure/B14221387.png)
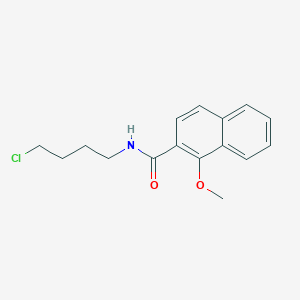
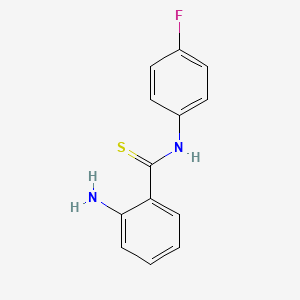
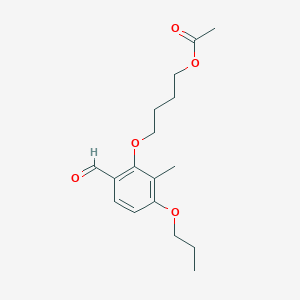
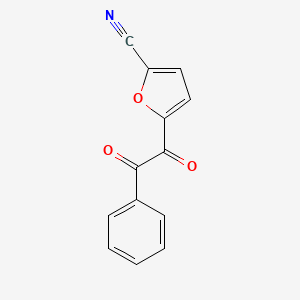

![N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine](/img/structure/B14221413.png)
